molecular formula C20H21F2N5O2 B280174 [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone

货号: B280174
分子量: 401.4 g/mol
InChI 键: FQVOOPHRDVMCKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called IRAK4. IRAK4 plays a crucial role in the inflammatory response of the body, making it a promising target for the treatment of various inflammatory diseases.

作用机制

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone inhibits the activity of IRAK4, a protein kinase that plays a critical role in the activation of the innate immune response. IRAK4 is involved in the signaling pathway that leads to the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting IRAK4, this compound blocks the activation of NF-κB and reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis, lupus, and psoriasis. The compound has also been shown to reduce joint damage and improve disease symptoms in animal models of rheumatoid arthritis. In human clinical trials, this compound has been shown to reduce the levels of inflammatory biomarkers in the blood of patients with rheumatoid arthritis, indicating a reduction in inflammation.

实验室实验的优点和局限性

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has several advantages for use in lab experiments. The compound has a high degree of selectivity for IRAK4, making it a useful tool for studying the role of IRAK4 in the innate immune response. This compound also has a favorable safety profile, making it suitable for use in animal models and human clinical trials. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.

未来方向

There are several future directions for the research and development of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone. One potential direction is the investigation of the compound's efficacy in other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of combination therapies that target multiple components of the inflammatory response pathway. Additionally, the optimization of the compound's pharmacokinetic properties could improve its efficacy and reduce the frequency of dosing. Overall, this compound shows promise as a potential therapeutic agent for the treatment of inflammatory diseases and warrants further investigation.

合成方法

The synthesis of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone involves a series of chemical reactions that start with the condensation of 4-methoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form the pyrazolopyrimidine core. The core is then functionalized with difluoromethyl and piperazine groups to create the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.

科学研究应用

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has been extensively studied in preclinical models for its potential therapeutic use in various inflammatory diseases such as rheumatoid arthritis, lupus, and psoriasis. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models. This compound has also been tested in human clinical trials for the treatment of rheumatoid arthritis and has demonstrated a favorable safety profile with no serious adverse events reported.

属性

分子式

C20H21F2N5O2

分子量

401.4 g/mol

IUPAC 名称

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H21F2N5O2/c1-25-7-9-26(10-8-25)20(28)15-12-23-27-17(18(21)22)11-16(24-19(15)27)13-3-5-14(29-2)6-4-13/h3-6,11-12,18H,7-10H2,1-2H3

InChI 键

FQVOOPHRDVMCKS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

规范 SMILES

CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。